molecular formula C26H34F3N5O7S B609942 [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid CAS No. 1173111-67-5

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid

Cat. No.: B609942
CAS No.: 1173111-67-5
M. Wt: 617.6 g/mol
InChI Key: NVGFSTMGRRADRG-UHFFFAOYSA-N
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Description

SNX-5422 Mesylate is a water-soluble and orally bioavailable prodrug of PF-04928473 (SNX-2112), a potent and highly selective small-molecule inhibitor of heat shock protein 90 (Hsp90). This compound has been investigated for its potential in treating various cancers, including solid tumors and hematological malignancies .

Mechanism of Action

Future Directions

SNX-5422 is under investigation for its potential to overcome ibrutinib resistance in Mantle cell lymphomas . The addition of SNX-5422 to an established dose of ibrutinib may provide clinical response in subjects who have residual disease .

Preparation Methods

The synthesis of SNX-5422 Mesylate involves a chemoproteomics-based affinity screen to discover a novel series of Hsp90 inhibitors. This methodology, along with high content cell-based screens, was used for optimization studies leading to the identification of SNX-5422. The compound is synthesized through structure-guided synthesis, which involves x-ray crystallography and cancer cell proliferation assays . The final optimization focuses on pharmacokinetic profiling in animal models and demonstrating oral anti-tumor activity in xenograft models .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFSTMGRRADRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151761
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173111-67-5
Record name SNX-5422 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does SNX-5422 mesylate interact with its target and what are the downstream effects?

A: SNX-5422 mesylate is rapidly converted into SNX-2112 within the body []. SNX-2112 exhibits a higher accumulation in tumor tissues compared to normal tissues []. It acts by inhibiting Hsp90, a molecular chaperone crucial for the proper folding and function of various proteins, including many involved in oncogenic signaling []. This inhibition leads to the proteasomal degradation of these client proteins, such as HER2/ERBB2, ultimately hindering tumor cell proliferation [].

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